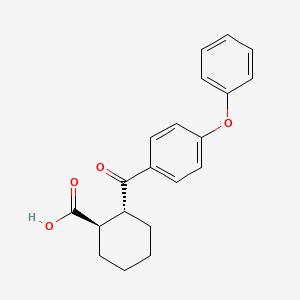
(1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral organic compound with a cyclohexane ring substituted with a phenoxybenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexane ring.
Introduction of the Phenoxybenzoyl Group: The phenoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where phenoxybenzoyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Diels-Alder and Friedel-Crafts reactions, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2-).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid: Similar structure with a methoxy group instead of a phenoxy group.
(1R,2R)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid: Similar structure with a chloro group instead of a phenoxy group.
Uniqueness
(1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the phenoxy group, which can impart specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
820991-14-8 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1R,2R)-2-(4-phenoxybenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H20O4/c21-19(17-8-4-5-9-18(17)20(22)23)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-3,6-7,10-13,17-18H,4-5,8-9H2,(H,22,23)/t17-,18-/m1/s1 |
InChI Key |
JLXOVQLWKAGPGX-QZTJIDSGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


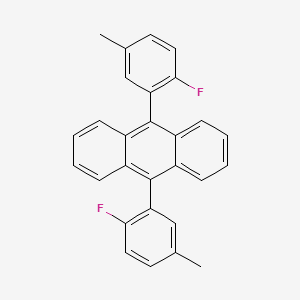
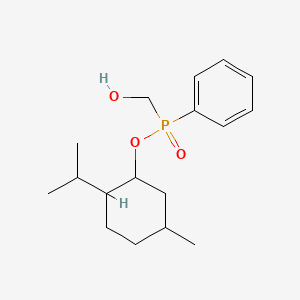
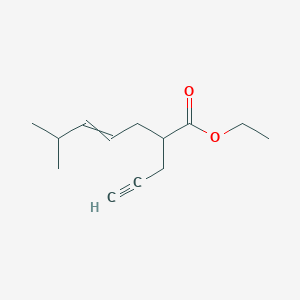
![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)
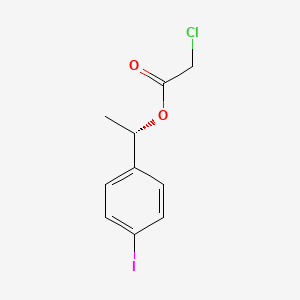
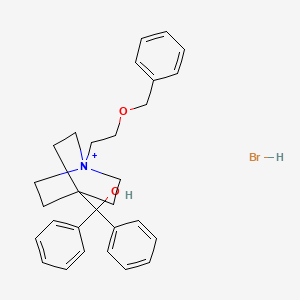
![Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate](/img/structure/B12519040.png)
![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)
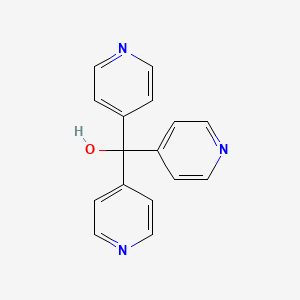
![Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12519052.png)
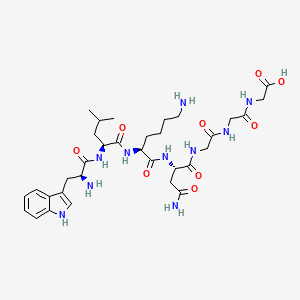

![3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12519073.png)
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B12519076.png)
